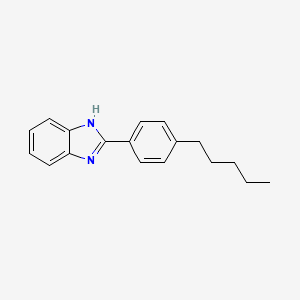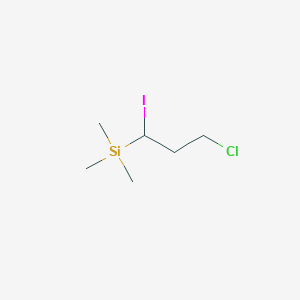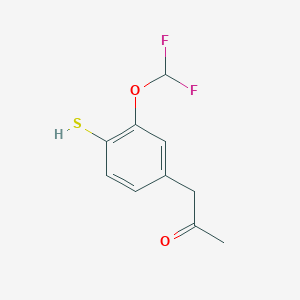![molecular formula C21H25ClN4O5S B14072989 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound with a unique structure that includes a benzothiazole ring, a morpholine ring, and a methoxyphenol group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
化学反応の分析
Types of Reactions
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science and chemical engineering.
作用機序
The mechanism of action of 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- 3-(3,5-dichloro-4-hydroxyphenyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Uniqueness
Compared to similar compounds, 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C21H25ClN4O5S |
|---|---|
分子量 |
481.0 g/mol |
IUPAC名 |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C21H24N4O5S.ClH/c1-29-19-14-16(6-7-18(19)26)15-22-25(9-8-24-10-12-30-13-11-24)21-17-4-2-3-5-20(17)31(27,28)23-21;/h2-7,14-15,26H,8-13H2,1H3;1H/b22-15-; |
InChIキー |
GBGBRVZAEKRFGR-YNYSCKANSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N\N(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=NN(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
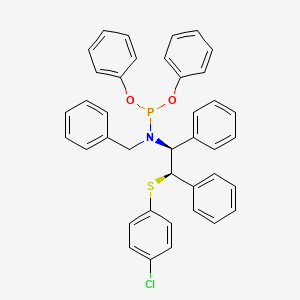

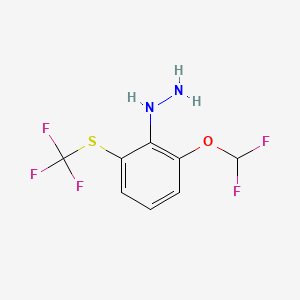
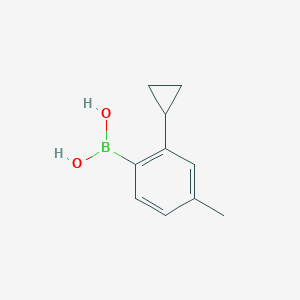

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)


